Silybin B
Overview
Description
Mechanism of Action
Target of Action
Silybin B, a component of the milk thistle plant, has been found to interact with several targets in the body. It has been shown to modulate multiple signaling pathways involved in cancer development and progression . Specifically, it can inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways . Additionally, it has been found to bind the F-box protein Skp2 , and intervene directly in the HCV lifecycle .
Mode of Action
This compound exerts its effects through a variety of mechanisms. It has been found to exhibit antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities . By inhibiting the activation of oncogenic pathways, it suppresses cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis . It also inhibits AP-1-dependent MMP-9 gene expression, thereby suppressing cancer cell invasion .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways . These pathways can affect NAD±dependent protein lysine deacetylase Sirtuin (SIRT) family members either directly or indirectly .
Pharmacokinetics
This compound is quickly metabolized to its conjugates, primarily forming glucuronides . After oral administration, this compound has a half-life of approximately 5 hours . The maximum plasma concentration of this compound is achieved within 0.2 hours of administration . The bioavailability of this compound can be improved when it is administered as a silybin–phosphatidylcholine complex .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to possess strong anti-cancer activity against several types of human cancers . It also exhibits hepatoprotective properties, offering protection to liver cells against toxins . Furthermore, it has been found to have therapeutic efficacy against non-small cell lung cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility and stability can be affected by the pH of the environment . Moreover, its bioavailability can be enhanced when it is administered in certain formulations, such as silybin–phosphatidylcholine complex in oily-medium soft-gel capsules .
Biochemical Analysis
Biochemical Properties
Silybin B interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways, which can affect NAD±dependent protein lysine deacetylase Sirtuin (SIRT) family members either directly or indirectly .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis . This compound also exerts antioxidant, anti-inflammatory, and anti-fibrotic effects, making it a promising candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to reduce insulin resistance, lower reactive oxygen species (ROS) levels, and affect glycolysis, gluconeogenesis, and glycogenolysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to improve diabetic conditions, reduce blood glucose levels, oxidative stress markers, and inflammatory cytokines while increasing glycosylated hemoglobin (HbA1C) and antioxidative marker levels in various cellular and animal models of diabetes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It influences signaling pathways associated with carbohydrate and lipid metabolism. It inhibits gluconeogenesis and glycogenolysis in vivo and in vitro, resulting in reduced fasting blood sugar and HbA1C levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The major efflux transporters of this compound are multidrug resistance-associated protein (MRP2) and breast cancer resistance protein (BCRP) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silybin B can be synthesized through various chemical and enzymatic methods. One common approach involves the extraction of milk thistle seeds with polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . The defatted material is then further processed to obtain silymarin, which contains this compound as a major component .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of milk thistle seeds using n-hexane for lipid removal, followed by extraction with methanol to obtain silymarin . The silymarin extract is then purified to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Silybin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Silybin B has a wide range of scientific research applications:
Comparison with Similar Compounds
Silybin B is often compared with other flavonolignans found in silymarin, such as:
Silybin A: Another diastereomer of silybin, often found in equimolar concentrations with this compound.
Isosilybin A and B: Similar compounds with slight structural differences, also present in silymarin.
Silychristin and Silydianin: Other flavonolignans in silymarin with distinct bioactivities.
This compound is unique due to its high abundance and significant bioactivity, making it a key component of silymarin and a focus of extensive research .
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKMXJBCUCAI-WAABAYLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858697 | |
Record name | Silibinin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65666-07-1, 142797-34-0 | |
Record name | Silymarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silibinin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silibinin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SILIBININ B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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